Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves the protection of the hydroxyl group and the formation of the carbamate linkage. One common method includes the reaction of (3R,5S)-5-(hydroxymethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carbamate group.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new functionalized pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biocatalysis: The compound can be used in enzymatic reactions to study the behavior of enzymes and their substrates.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate
- Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidine-3-carboxylate
Uniqueness
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry.
Biological Activity
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, also known by its CAS numbers 1217636-72-0 and 1264243-44-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H21ClN2O3
- Molecular Weight : 252.74 g/mol
- CAS Number : 1217636-72-0
- MDL Number : MFCD11042661
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes related to viral replication, particularly in the context of coronaviruses.
Key Findings:
- Inhibition of SARS-CoV-2 Main Protease : Research indicates that compounds structurally similar to this compound exhibit significant inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In vitro studies have shown that these inhibitors can effectively reduce viral load in cell cultures infected with SARS-CoV-2 .
- Antiviral Activity : The compound has demonstrated antiviral properties in various assays. For instance, it has been tested against multiple strains of coronaviruses, showing promising results in reducing cytopathic effects in infected cells .
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Study on SARS-CoV Inhibition : A study conducted on a series of carbamate derivatives revealed that this compound exhibited a significant reduction in viral titers when administered to infected cell lines. The effective concentration (EC50) was determined to be in the low nanomolar range, indicating strong antiviral activity .
- Pharmacokinetic Profile : In animal models, the pharmacokinetics of this compound showed favorable absorption and distribution characteristics. It maintained therapeutic plasma concentrations over extended periods, suggesting potential for oral bioavailability .
Table 1: Summary of Biological Activity
Property | Value |
---|---|
Molecular Formula | C10H21ClN2O3 |
Molecular Weight | 252.74 g/mol |
CAS Number | 1217636-72-0 |
MDL Number | MFCD11042661 |
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYPGXBZFDWCPC-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.